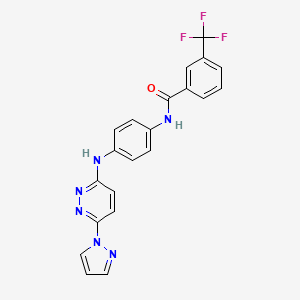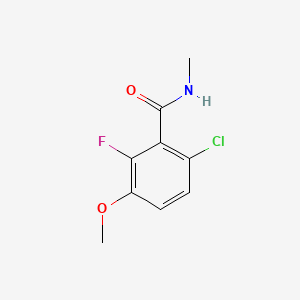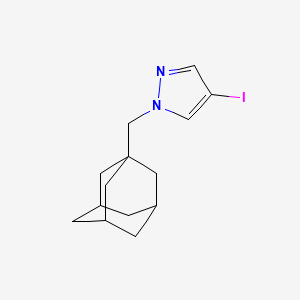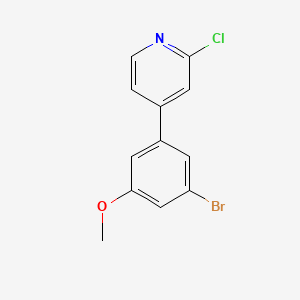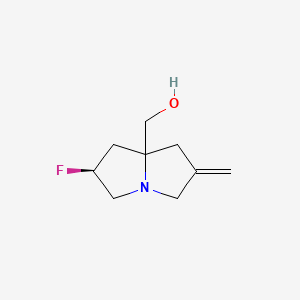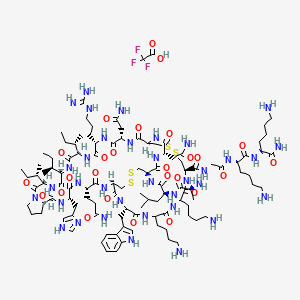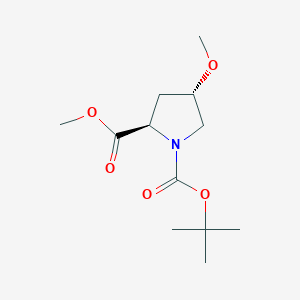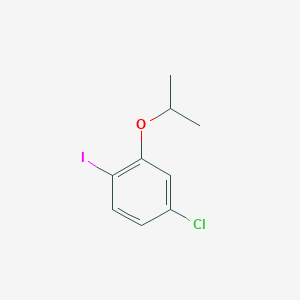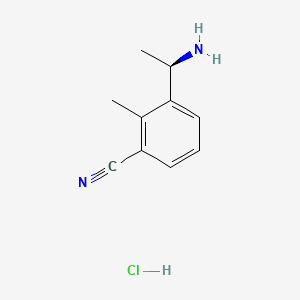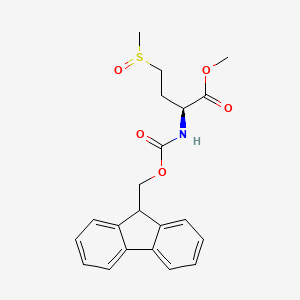![molecular formula C13H20N2O5 B14030045 8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[321]octane-2,8-dicarboxylate is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate typically involves the following steps:
Formation of the Diazabicyclo Scaffold: The core structure is constructed through a series of cyclization reactions. This often involves the use of starting materials such as amino acids or their derivatives, which undergo cyclization in the presence of suitable catalysts.
Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out under basic conditions using reagents such as tert-butyl bromide and methyl iodide.
Oxidation and Carboxylation: The oxo and dicarboxylate groups are introduced through oxidation and carboxylation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide, while carboxylation can be achieved using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activity.
Diazabicyclo Compounds: Other members of this class include compounds with different substituents on the bicyclic scaffold.
Uniqueness
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C13H20N2O5 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
8-O-tert-butyl 2-O-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)15-7-5-6-8(15)10(16)14-9(7)11(17)19-4/h7-9H,5-6H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
QSKGYHIBETVRGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


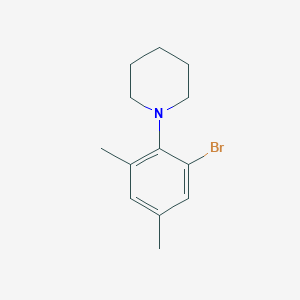
![6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14029989.png)
